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Abstract
The enzymatic synthesis of steviol glycosides, particularly the conversion of steviolmonoside to

steviolbioside, represents a critical step in the production of high-purity, natural, non-caloric

sweeteners. This technical guide provides an in-depth overview of the core principles and

methodologies underpinning this bioconversion. Key UDP-glucosyltransferases (UGTs)

responsible for this specific glycosylation step are detailed, along with comprehensive

experimental protocols for their recombinant expression, purification, and utilization in both cell-

free and whole-cell biocatalysis systems. Furthermore, this guide outlines validated analytical

techniques for the precise quantification of substrates and products, and presents logical

workflows for process development. This document is intended to serve as a valuable resource

for researchers and professionals engaged in the development and optimization of enzymatic

processes for the synthesis of high-value steviol glycosides.

Introduction
Steviol glycosides, extracted from the leaves of Stevia rebaudiana, have garnered significant

attention in the food and pharmaceutical industries due to their intense sweetness and low

caloric content. The diverse array of steviol glycosides found in the plant differ in the number

and arrangement of glucose units attached to the central steviol core, which in turn influences

their taste profile. Steviolbioside is a key intermediate in the biosynthesis of more complex

and commercially desirable steviol glycosides. The targeted enzymatic conversion of
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steviolmonoside to steviolbioside offers a promising avenue for the controlled and efficient

production of specific steviol glycosides with superior taste qualities. This guide focuses on the

enzymatic mechanisms and practical applications for achieving this conversion.

Key Enzymes in Steviolbioside Formation
The enzymatic glycosylation of steviolmonoside to form steviolbioside is primarily catalyzed

by specific UDP-glucosyltransferases (UGTs). These enzymes facilitate the transfer of a

glucose moiety from an activated sugar donor, UDP-glucose, to the steviolmonoside acceptor

molecule.

UDP-glucosyltransferase 91D2 (UGT91D2)
UGT91D2, originating from Stevia rebaudiana, has been identified as a key enzyme

responsible for the conversion of steviolmonoside to steviolbioside.[1] It catalyzes the

formation of a 1,2-β-D-glucosidic linkage at the C13-position of the steviolmonoside.

UDP-glucosyltransferase 74G1 (UGT74G1)
While UGT74G1 is primarily known for glycosylating the C19 carboxyl group of steviol and its

glycosides, it also exhibits activity on steviolmonoside, converting it to rubusoside.[2][3] It is

important to note that rubusoside is an isomer of steviolbioside, with the glucose added at a

different position. For the specific synthesis of steviolbioside, UGT91D2 is the more targeted

enzyme.

Quantitative Data
Precise quantitative data is essential for the optimization and scale-up of the enzymatic

conversion of steviolmonoside to steviolbioside. This section summarizes key parameters.

Enzyme Kinetic Parameters
While the catalytic activity of UGT91D2 and UGT74G1 on various steviol glycosides is well-

documented, specific kinetic parameters (Km, kcat, and Vmax) for the direct conversion of

steviolmonoside to steviolbioside are not extensively reported in publicly available literature.

However, kinetic data for these enzymes with other substrates provide valuable insights into

their catalytic efficiency. It is important to note that enzyme kinetics can be influenced by

various factors including pH, temperature, and the presence of co-solvents.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.benchchem.com/product/b1681143?utm_src=pdf-body
https://www.benchchem.com/product/b1681143?utm_src=pdf-body
https://www.benchchem.com/product/b1681143?utm_src=pdf-body
https://www.benchchem.com/product/b1681143?utm_src=pdf-body
https://www.uniprot.org/uniprotkb/B3VI56/entry
https://www.uniprot.org/uniprotkb/Q6VAA6/entry
https://www.researchgate.net/publication/356135692_Enrichment_of_the_rebaudioside_A_concentration_in_Stevia_rebaudiana_extract_with_cyclodextrin_glycosyltransferase_from_Bacillus_licheniformis_DSM_13
https://www.benchchem.com/product/b1681143?utm_src=pdf-body
https://www.benchchem.com/product/b1681143?utm_src=pdf-body
https://www.benchchem.com/product/b1681143?utm_src=pdf-body
https://www.benchchem.com/product/b1681143?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681143?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: Reported Kinetic Parameters for Relevant UGTs

Enzyme Substrate Product Km (µM) kcat (s⁻¹)
kcat/Km
(s⁻¹µM⁻¹)

Referenc
e

LuUGT74
S1

Secoisola
riciresino
l (SECO)

Secoisola
riciresino
l
monoglu
coside
(SMG)

250 ± 30
0.29 ±
0.01

0.00116 [4]

LuUGT74S

1

Secoisolari

ciresinol

monogluco

side (SMG)

Secoisolari

ciresinol

diglucoside

(SDG)

480 ± 90 0.28 ± 0.03 0.00058 [4]

| NbUGT72AY1 | Vanillin | Vanillin glucoside | 210 ± 10 | 0.23 ± 0.01 | 0.0011 |[5] |

Note: The data for LuUGT74S1 and NbUGT72AY1 are provided as examples of plant UGT

kinetics, as specific data for UGT91D2 and UGT74G1 with steviolmonoside is not readily

available.

Whole-Cell Biocatalysis Conversion Yields
Whole-cell biocatalysis offers a cost-effective method for steviol glycoside production by

utilizing the cellular machinery for cofactor regeneration.

Table 2: Examples of Steviol Glycoside Conversion in Whole-Cell Systems
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Host
Organism

Enzyme(s
)
Expresse
d

Substrate Product
Conversi
on Yield
(%)

Time (h)
Referenc
e

E. coli
Multiple
UGTs

Steviosid
e/RebA
leaf
extract (2
g/L)

RebM

>75%
conversio
n of
substrate
s

30 [6]

| E. coli | Multiple UGTs | Steviolbioside (0.2 mM) | RebM | Not specified | 48 |[6] |

Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the enzymatic

formation of steviolbioside.

Recombinant Enzyme Production and Purification
Protocol 1: Cloning and Expression of UGTs in E. coli

Gene Synthesis and Codon Optimization: Synthesize the coding sequences of UGT91D2

and UGT74G1 with codon optimization for E. coli expression.

Vector Construction: Clone the synthesized genes into a pET expression vector (e.g., pET-

28a(+)) containing an N-terminal His6-tag for affinity purification.

Transformation: Transform the recombinant plasmids into a suitable E. coli expression strain,

such as BL21(DE3).[7][8]

Culture Growth: Inoculate a single colony into 10 mL of Luria-Bertani (LB) broth containing

the appropriate antibiotic and grow overnight at 37°C with shaking.

Large-Scale Culture: Inoculate 1 L of LB broth with the overnight culture and grow at 37°C

with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
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Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG)

to a final concentration of 0.1-1 mM.

Expression: Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 16-24

hours to enhance soluble protein expression.

Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The

cell pellet can be stored at -80°C until purification.

Protocol 2: Purification of His-tagged UGTs

Cell Lysis: Resuspend the cell pellet in lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM

imidazole, pH 8.0) and lyse the cells by sonication on ice.

Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

Affinity Chromatography: Apply the clarified supernatant to a Ni-NTA affinity column pre-

equilibrated with lysis buffer.

Washing: Wash the column with wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM

imidazole, pH 8.0) to remove non-specifically bound proteins.

Elution: Elute the His-tagged UGT protein with elution buffer (50 mM NaH2PO4, 300 mM

NaCl, 250 mM imidazole, pH 8.0).

Buffer Exchange: Exchange the buffer of the purified protein to a suitable storage buffer

(e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting

column.

Purity Analysis: Assess the purity of the enzyme by SDS-PAGE.

In Vitro Enzymatic Reaction
Protocol 3: Cell-Free Conversion of Steviolmonoside to Steviolbioside

Reaction Mixture: Prepare a reaction mixture containing:

Steviolmonoside (substrate)
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UDP-glucose (sugar donor)

Purified UGT91D2 enzyme

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

MgCl2 (as a cofactor for some UGTs)

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically

25-37°C) for a defined period (e.g., 1-24 hours).

Reaction Termination: Stop the reaction by adding an equal volume of cold methanol or by

heat inactivation.

Analysis: Analyze the reaction products by HPLC or LC-MS/MS.

Whole-Cell Biocatalysis
Protocol 4: Whole-Cell Conversion of Steviolmonoside

Cell Preparation: Grow and induce the E. coli strain expressing the desired UGT as

described in Protocol 1. Harvest the cells by centrifugation and wash with a suitable buffer

(e.g., phosphate-buffered saline).

Reaction Setup: Resuspend the cell pellet in a reaction buffer containing steviolmonoside

and a carbon source for UDP-glucose regeneration (e.g., glucose or sucrose).

Incubation: Incubate the cell suspension with shaking at an appropriate temperature (e.g.,

30°C).

Sampling: Take samples at different time points to monitor the progress of the reaction.

Product Extraction: Centrifuge the samples to separate the cells from the supernatant.

Extract the steviol glycosides from both the supernatant and the cell pellet using a suitable

organic solvent (e.g., methanol or butanol).

Analysis: Analyze the extracted samples by HPLC or LC-MS/MS.
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Analytical Methods
Protocol 5: HPLC Analysis of Steviol Glycosides

Chromatographic System: Use a high-performance liquid chromatography (HPLC) system

equipped with a UV detector.

Column: A C18 reversed-phase column is commonly used for the separation of steviol

glycosides.

Mobile Phase: A gradient of acetonitrile and water (often with a modifier like formic acid or a

phosphate buffer) is typically employed. For example, a gradient of 0.1% formic acid in water

(A) and acetonitrile (B) can be used as follows: 0-5.1 min, 27-32% B; 5.1-6 min, 32% B; 6-

9.4 min, 32-35.6% B; 9.4-11.1 min, 35.6-42% B; 11.1-12 min, 42% B; 12-12.1 min, 42-27%

B; 12.1-17 min, 27% B.[9]

Flow Rate: A typical flow rate is 0.5-1.0 mL/min.

Detection: Monitor the elution of steviol glycosides at a wavelength of 210 nm.

Quantification: Quantify the concentration of steviolmonoside and steviolbioside by

comparing their peak areas to those of known standards.

Protocol 6: LC-MS/MS Analysis of Steviol Glycosides

Chromatographic System: Use a liquid chromatography system coupled to a tandem mass

spectrometer (LC-MS/MS).

Sample Preparation: Dissolve the extracted samples in a suitable solvent (e.g., 80:20

water:acetonitrile).[2]

Chromatography: Employ a similar chromatographic method as described for HPLC.

Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization

(ESI) mode.

Detection: Use selected reaction monitoring (SRM) to detect and quantify the specific parent

and daughter ions for steviolmonoside and steviolbioside.
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Visualization of Workflows and Pathways
Biosynthetic Pathway of Steviolbioside
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Caption: Biosynthetic pathway from steviol to steviolbioside.

Recombinant Enzyme Production Workflow
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Caption: Workflow for recombinant UGT enzyme production.
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Whole-Cell Biocatalysis Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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